Ethyl 2-(4-oxoquinolin-1-yl)acetate
Description
Ethyl 2-(4-oxoquinolin-1-yl)acetate is a quinolinone-derived ester featuring a 4-oxoquinoline core linked to an ethyl acetate group. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring, where the pyridine ring is oxidized to a ketone (oxo group). This structural motif is significant in medicinal chemistry due to its bioisosteric resemblance to natural nucleotides, enabling interactions with enzymes like topoisomerases and kinases . The ethyl acetate moiety enhances solubility and modulates pharmacokinetic properties, making this compound a versatile intermediate in drug discovery .
Properties
IUPAC Name |
ethyl 2-(4-oxoquinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)9-14-8-7-12(15)10-5-3-4-6-11(10)14/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSABGSQGKIMULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-oxoquinolin-1-yl)acetate typically involves the condensation of 4-hydroxyquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-Hydroxyquinoline+Ethyl bromoacetateK2CO3,DMF,HeatEthyl 2-(4-oxoquinolin-1-yl)acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxoquinolin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxyquinoline derivatives.
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-oxoquinolin-1-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxoquinolin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoline ring system can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Quinolinone Core
a) Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate (CAS 153947-56-9)
- Structure: A fluorine atom at the 7-position of the quinolinone ring.
- Molecular Formula: C₁₃H₁₂FNO₃ vs. C₁₃H₁₃NO₃ (non-fluorinated parent compound).
b) Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate
- Structure : A hydroxyl group at the 4-position and a methyl group at the 1-position.
- The methyl group introduces steric hindrance, possibly reducing conformational flexibility .
- Crystallography: Monoclinic C2/c space group with Z = 8; stabilized by hydrogen bonds (C-H⋯O) and π-π interactions (centroid distance 3.814 Å) .
c) Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl}acetate
- Structure : Imidazole core with phenyl and trifluoromethylphenyl substituents.
- Impact: The imidazole ring, unlike quinolinone, provides a planar, aromatic scaffold with distinct electronic properties. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism .
Heterocyclic Core Modifications
a) Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
- Structure : Benzofuran core with bromo and ethyl-sulfinyl groups.
- Benzofuran’s reduced aromaticity compared to quinolinone may alter π-π stacking interactions .
- Crystallography: Features aromatic π-π interactions and weak C-H⋯π bonds, differing from quinolinone derivatives .
b) Ethyl 2-(1H-indazol-1-yl)acetate
Pharmacological and Physical Properties
| Compound | Core Structure | Key Substituents | Molecular Weight | Solubility (Inference) | Bioactivity (Inference) |
|---|---|---|---|---|---|
| Ethyl 2-(4-oxoquinolin-1-yl)acetate | Quinolinone | None | 261.27 g/mol | Moderate | Antimicrobial, kinase inhibition |
| Ethyl 2-(7-fluoro-4-oxoquinolin-1-yl)acetate | Quinolinone | 7-Fluoro | 279.24 g/mol | Moderate | Enhanced metabolic stability |
| Ethyl 2-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)acetate | Quinolinone | 4-Hydroxy, 1-methyl | 261.27 g/mol | High | Antioxidant, analgesic potential |
| Ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran-2-yl)acetate | Benzofuran | 5-Bromo, 3-ethyl-sulfinyl | 361.23 g/mol | Low | Anticancer, enzyme inhibition |
| Ethyl 2-(1H-indazol-1-yl)acetate | Indazole | None | 204.22 g/mol | High | Anti-inflammatory, kinase targeting |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

